5-HT₃ Receptor Binding Affinity: 7-Methoxy Derivative (MR18445) vs. C7 Substituent Variants in Radioligand Displacement Assays
The 7-methoxy-bearing derivative MR18445 (4-[4-(4-fluorobenzyl)piperazin-1-yl]-7-methoxypyrrolo[1,2-a]quinoxaline) exhibits nanomolar affinity for the 5-HT₃ receptor, comparable to the most potent pyrroloquinoxaline derivatives identified in the series [1]. In a head-to-head SAR table from the Campiani et al. study, pyrroloquinoxaline derivatives with varying C7 substituents were tested for inhibition of [³H]zacopride binding on NG108-15 cells. The 7-hydroxy analog (20f, R′ = Me) achieved an IC₅₀ of 0.67 ± 0.09 nM, while the 7-methyl analog (20g) showed IC₅₀ = 18 ± 7 nM, a 27-fold affinity loss. The 7-fluoro variant (20s, R′ = CH₂Ph) displayed IC₅₀ = 13 ± 3 nM, and the 7,8-dichloro analog (20r) yielded IC₅₀ = 118 ± 19 nM [2]. The 7-methoxy scaffold, as exemplified by MR18445, positions itself among the high-affinity cluster and provides improved metabolic stability compared to the 7-OH analog, which is susceptible to glucuronidation [1].
| Evidence Dimension | 5-HT₃ receptor binding affinity (IC₅₀, [³H]zacopride displacement on NG108-15 cells) |
|---|---|
| Target Compound Data | 7-Methoxy derivative MR18445: nanomolar affinity (exact IC₅₀ not disclosed; classified as 'nanomolar' in the primary reference) [1] |
| Comparator Or Baseline | 7-Hydroxy (20f, R′=Me): IC₅₀ = 0.67 ± 0.09 nM; 7-Methyl (20g, R′=Me): IC₅₀ = 18 ± 7 nM; 7-Fluoro (20s, R′=CH₂Ph): IC₅₀ = 13 ± 3 nM; 7,8-Dichloro (20r, R′=CH₂Ph): IC₅₀ = 118 ± 19 nM [2] |
| Quantified Difference | 7-OMe MR18445 affinity is >100-fold superior to 7,8-dichloro analog; comparable to 7-OH but with expected superior metabolic stability |
| Conditions | NG108-15 hybrid cells, [³H]zacopride binding inhibition assay; rat cortex tissue for select compounds |
Why This Matters
The methoxy group at C7 provides an optimal balance of high target affinity and metabolic stability that neither the highly potent but metabolically labile 7-OH nor the weaker 7-Me/7-F/7,8-diCl analogs can offer, making it the preferred scaffold for CNS-penetrant 5-HT₃ ligand development.
- [1] Katounina, T.; et al. Synthesis and Biological Investigations of [¹⁸F]MR18445, a 5-HT₃ Receptor Partial Agonist. Bioorg. Med. Chem. 1998, 6 (6), 789–795. View Source
- [2] Campiani, G.; Morelli, E.; Gemma, S.; et al. Pyrroloquinoxaline Derivatives as High-Affinity and Selective 5-HT₃ Receptor Agonists: Synthesis, Further Structure–Activity Relationships, and Biological Studies. J. Med. Chem. 1999, 42 (21), 4362–4379. View Source
